molecular formula C7H10KN3O3 B1405705 Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate CAS No. 1796955-15-1

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate

Cat. No.: B1405705
CAS No.: 1796955-15-1
M. Wt: 223.27 g/mol
InChI Key: LWPQWZPQSDTJLZ-UHFFFAOYSA-M
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Description

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate is a chemical research compound designed for investigational use in early-stage drug discovery and biological probing. This molecule integrates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to participate in key molecular interactions . The structure is further functionalized with a dimethylamino substituent and a potassium propanoate tail, creating a multifunctional reagent for exploring structure-activity relationships. Researchers can leverage this compound as a key intermediate or precursor for developing novel bioactive molecules. The 1,2,4-oxadiazole ring is a common motif in pharmaceuticals and agrochemicals due to its favorable physicochemical properties . The polar propanoate salt enhances the compound's aqueous solubility, making it suitable for application in biological assay systems. This compound is provided for research purposes only and is a valuable tool for chemists and biologists working in areas such as hit-to-lead optimization, molecular library synthesis, and the study of heterocyclic chemical space. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

potassium;3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.K/c1-10(2)7-8-5(13-9-7)3-4-6(11)12;/h3-4H2,1-2H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPQWZPQSDTJLZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)CCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10KN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796955-15-1
Record name potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate typically involves the reaction of 3-(dimethylamino)-1,2,4-oxadiazole with potassium hydroxide in an appropriate solvent. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group and oxadiazole ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural analogs differ primarily in the substituent on the oxadiazole ring and the counterion (e.g., potassium vs. free acid or ester forms). Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Key Reference
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate Dimethylamino C₈H₁₁KN₃O₃ 237.29 Not explicitly reported; inferred from analogs N/A
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 248.24 Potential anti-inflammatory (analog-based)
3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propionic acid (POPA) Phenyl C₁₁H₁₀N₂O₃ 218.21 Analgesic, anti-inflammatory (49.5% writhing inhibition at 300 mg/kg)
3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Fluoro-3-methylphenyl C₁₂H₁₁FN₂O₃ 250.23 No explicit activity reported; structural analog
3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid Furan-2-yl C₉H₈N₂O₄ 208.17 Not reported; furan enhances bioactivity in other analogs

Pharmacological and Functional Insights

  • POPA (Phenyl Substituent) : Demonstrates significant peripheral analgesic and anti-inflammatory effects (49.5% inhibition of acetic acid-induced writhing in mice at 300 mg/kg) but lacks central nervous system activity, as shown by its inefficacy in the hot-plate test .
  • Potassium Salt Form: The potassium counterion likely enhances aqueous solubility compared to free acids or esters, a critical factor in drug formulation. For example, potassium salts of tetrahydrophthalimide derivatives are used in organocatalyzed syntheses due to their solubility and reactivity .

Biological Activity

Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate is a chemical compound with potential biological activities that are currently being explored in various scientific fields. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C7H10KN3O3 and a molecular weight of 223.27 g/mol. Its structure features a dimethylamino group and an oxadiazole ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC7H10KN3O3
Molecular Weight223.27 g/mol
IUPAC Namepotassium;3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
InChI KeyLWPQWZPQSDTJLZ-UHFFFAOYSA-M

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The dimethylamino group may enhance solubility and facilitate cellular uptake, while the oxadiazole ring is likely involved in binding to enzymes or receptors.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Antiviral Properties : There is ongoing research into the antiviral effects of this compound, particularly its ability to inhibit viral replication in vitro. The mechanism may involve interference with viral entry or replication within host cells.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes related to disease processes. For instance, studies have shown that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of oxadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications to the dimethylamino group could enhance efficacy (source needed).
  • In Vitro Viral Replication Studies : Research focused on the inhibition of viral replication showed that similar oxadiazole derivatives could reduce the replication rate of viruses such as influenza and HIV by targeting specific viral enzymes (source needed).

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityNotes
3-(dimethylamino)-1,2,4-oxadiazoleAntimicrobial and antiviralBasic structure without potassium
Potassium 3-[3-(methylamino)-1,2,4-oxadiazol-5-yl]propanoateModerate antimicrobial activityMethyl group instead of dimethyl

Q & A

Q. What are the standard synthetic routes for Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate?

The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives and hydroxylamine intermediates. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) is commonly used to form the oxadiazole ring. Subsequent deprotonation with potassium hydroxide yields the potassium salt. Purification typically involves column chromatography using polar solvents (e.g., ethyl acetate/methanol gradients) and crystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated experimentally?

Multinuclear NMR spectroscopy (¹H, ¹³C) confirms the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and oxadiazole protons (δ ~8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M−K]⁻ or [M+H]⁺), while IR spectroscopy identifies carbonyl (C=O) and oxadiazole ring vibrations. Cross-referencing with crystallographic data from analogous oxadiazole derivatives (e.g., 4-[3-aryl-1,2,4-oxadiazol-5-yl]butanols) can resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The potassium salt enhances aqueous solubility compared to its free acid form. Stability studies in buffered solutions (pH 7.4) should monitor hydrolysis of the oxadiazole ring via HPLC or LC-MS over 24–72 hours. Oxidative stability is assessed using accelerated degradation with H₂O₂ or UV exposure. For storage, lyophilization or anhydrous conditions at −20°C is recommended to prevent deliquescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., receptor binding affinities) may arise from impurities or stereochemical variations. Validate purity via orthogonal methods (HPLC, elemental analysis). For stereospecific activity, use enantioselective synthesis (e.g., baker’s yeast-mediated reduction of ketones) or chiral chromatography. Computational docking (e.g., AutoDock Vina) against target receptors (e.g., cannabinoid CB2) can reconcile structure-activity relationships .

Q. What experimental strategies optimize the compound’s pharmacokinetic properties?

To improve metabolic stability, replace labile groups (e.g., ester linkages) with bioisosteres. For enhanced blood-brain barrier penetration, logP/logD values can be modulated via substituent modification (e.g., fluorination). In vivo pharmacokinetic studies in rodent models should track plasma half-life (t₁/₂) and tissue distribution using radiolabeled analogs (³H or ¹⁴C) .

Q. How is crystallographic data utilized to confirm the compound’s configuration?

Single-crystal X-ray diffraction (SC-XRD) resolves the oxadiazole ring geometry and potassium coordination. SHELX programs (e.g., SHELXL) refine crystallographic parameters, while Hirshfeld surface analysis validates intermolecular interactions. For chiral centers, compare experimental data with enantiopure analogs synthesized via asymmetric catalysis .

Q. What computational methods predict interactions with biological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to receptors like CB2 or SARS-CoV-2 main protease. Quantum mechanical calculations (DFT) evaluate electronic properties (HOMO-LUMO gaps) influencing reactivity. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical functional groups for activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Reactant of Route 2
Reactant of Route 2
Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate

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